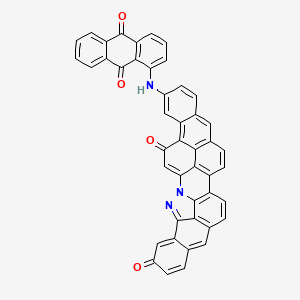
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Anthracene Derivative: The initial step involves the synthesis of the anthracene derivative through a Friedel-Crafts acylation reaction.
Amino Group Introduction:
Cyclization: The cyclization step forms the indazoloacridine structure, which is a crucial part of the compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex aromatic systems and their behavior in various chemical reactions.
Biology
In biology, the compound’s potential as a fluorescent probe or a bioactive molecule is explored. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, such as cancer, due to its ability to intercalate with DNA.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. This mechanism is of particular interest in the development of anticancer agents.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene structures.
Indazoloacridine Compounds: Other compounds with the indazoloacridine core.
Polycyclic Aromatic Compounds: Compounds with multiple fused aromatic rings.
Uniqueness
What sets 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione apart is its combination of multiple aromatic systems and functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
2459-82-7 |
|---|---|
Molecular Formula |
C45H21N3O4 |
Molecular Weight |
667.7 g/mol |
IUPAC Name |
25-[(9,10-dioxoanthracen-1-yl)amino]-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20(32),21,23,25,27-pentadecaene-8,29-dione |
InChI |
InChI=1S/C45H21N3O4/c49-26-13-9-22-17-24-11-15-28-27-14-10-23-16-21-8-12-25(46-34-7-3-6-31-39(34)45(52)30-5-2-1-4-29(30)44(31)51)18-32(21)41-36(50)20-35(40(27)37(23)41)48-43(28)38(24)42(47-48)33(22)19-26/h1-20,46H |
InChI Key |
IMUYOSVRWSMMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C6C(=O)C=C7C8=C(C=CC(=C86)C=C5C=C4)C9=C1N7N=C2C1=C(C=C9)C=C1C2=CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


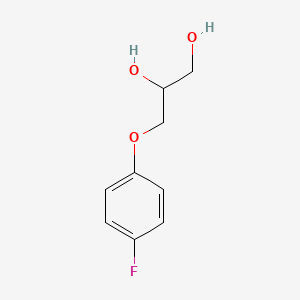
![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
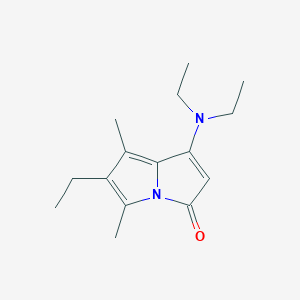
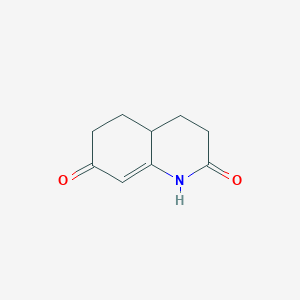
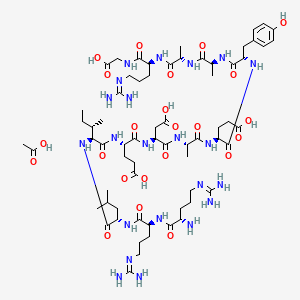
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
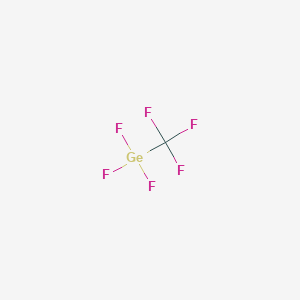

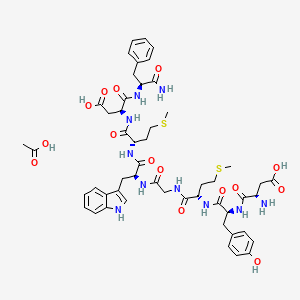
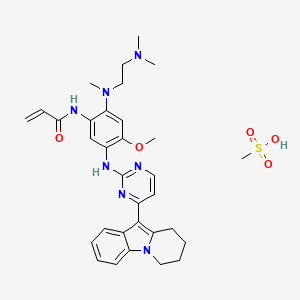
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
